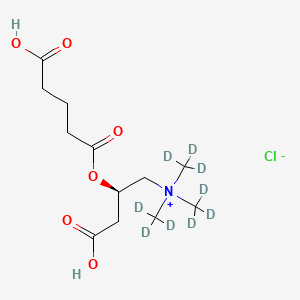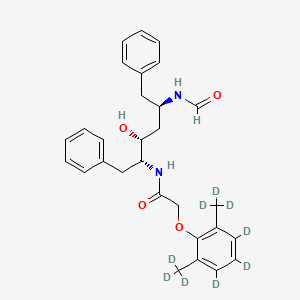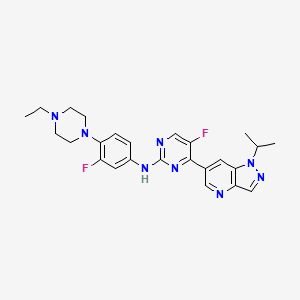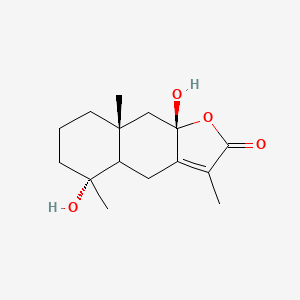
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide is a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sesquiterpene precursor.
Hydroxylation: Introduction of hydroxyl groups at the 4alpha and 8beta positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Lactonization: Formation of the lactone ring through intramolecular cyclization, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of sesquiterpene lactones like this compound may involve:
Extraction: Isolation from natural sources such as plants using solvents like ethanol or methanol.
Purification: Purification through techniques like chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the lactone ring to form diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the hydroxyl groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of alkyl halides.
科学的研究の応用
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide has been studied for various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial effects.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide: Known for its unique hydroxylation pattern and lactone ring.
Costunolide: Another sesquiterpene lactone with similar biological activities.
Parthenolide: A well-known sesquiterpene lactone with potent anti-inflammatory and anticancer properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct biological activities and chemical reactivity.
特性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC名 |
(5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11?,13-,14-,15+/m1/s1 |
InChIキー |
VMMYFJSUBISYEJ-WKOCEIDGSA-N |
異性体SMILES |
CC1=C2CC3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C |
正規SMILES |
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

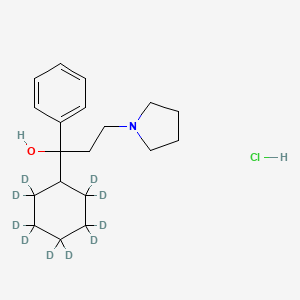
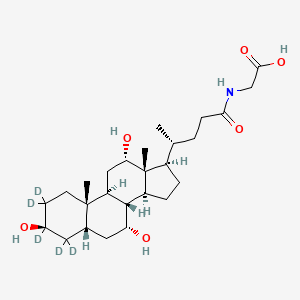

![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)


